molecular formula C13H21NO B1385442 N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine CAS No. 1040017-07-9

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Cat. No.: B1385442
CAS No.: 1040017-07-9
M. Wt: 207.31 g/mol
InChI Key: SFYNSOKNIWZTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-bromopropane in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting properties and applications.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14-7-8-15-13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNSOKNIWZTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Reactant of Route 4
Reactant of Route 4
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Reactant of Route 5
Reactant of Route 5
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Reactant of Route 6
Reactant of Route 6
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.